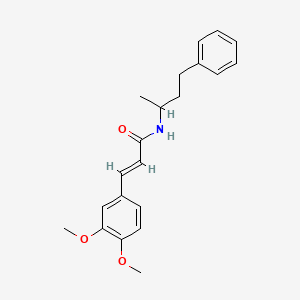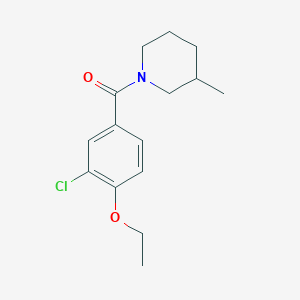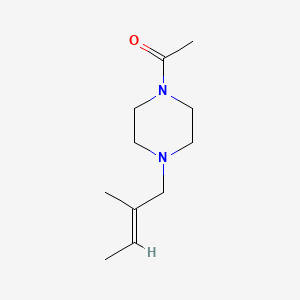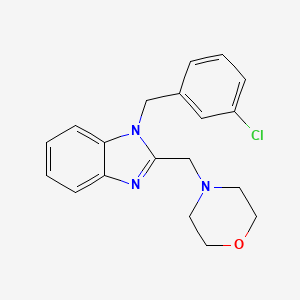
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s by a team of scientists at Upjohn Laboratories. The drug was originally developed as a potential analgesic (pain reliever) but was never approved for medical use due to its high potential for abuse and addiction. Despite this, U-47700 has gained popularity as a recreational drug in recent years, leading to numerous reports of overdose and death.
Wirkmechanismus
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide acts as an agonist at the mu-opioid receptor, producing effects similar to those of other opioid drugs such as morphine and heroin. The drug binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
The effects of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide on the body are similar to those of other opioid drugs. The drug produces analgesia, sedation, and euphoria, as well as a number of other physiological effects such as respiratory depression, nausea, and constipation. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has a relatively short duration of action, with effects lasting for several hours.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, the drug also has a number of limitations, including its potential for abuse and addiction, as well as its tendency to produce respiratory depression and other side effects. Researchers must take appropriate precautions to ensure the safe handling and use of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of addiction and the potential for new treatments for opioid use disorder. Finally, researchers may continue to use 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide as a reference compound for the development of new analytical methods and the testing of new opioid receptor ligands.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-(1-methyl-3-phenylpropyl)amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the acrylamide derivative using acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been used in scientific research to study its effects on the central nervous system. In particular, it has been used to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has also been used as a tool for the development of new opioid receptor ligands and as a reference compound for the testing of new analytical methods.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(9-10-17-7-5-4-6-8-17)22-21(23)14-12-18-11-13-19(24-2)20(15-18)25-3/h4-8,11-16H,9-10H2,1-3H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRAISLQHPIGQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)



![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)


